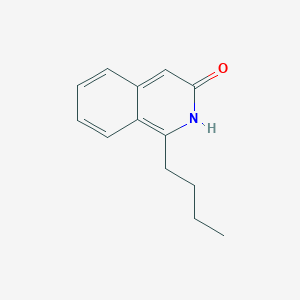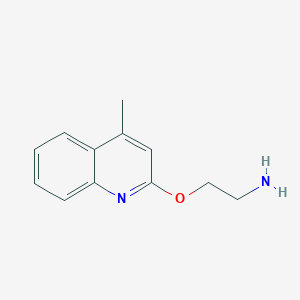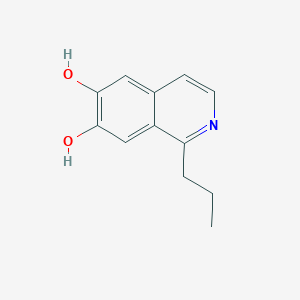
6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions, and two methyl groups at the 2 position on a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis often begins with a naphthalene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 6 and 7 positions can be achieved through selective hydroxylation reactions.
Cyclization: The final step involves cyclization to form the dihydronaphthalenone core, which can be achieved through various cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy alcohols.
Substitution: Formation of substituted naphthalenones with various functional groups.
Scientific Research Applications
6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antioxidant and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic electronic materials due to its unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s ability to donate electrons makes it an effective antioxidant, neutralizing free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl groups.
2,2-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but lacks the hydroxyl groups.
6,7-Dimethoxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but has methoxy groups instead of hydroxyl groups.
Uniqueness
6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6,7-dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-12(2)4-3-7-5-9(13)10(14)6-8(7)11(12)15/h5-6,13-14H,3-4H2,1-2H3 |
InChI Key |
SHIOHGLXVUDEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C(C=C2C1=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


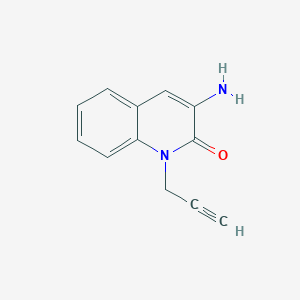
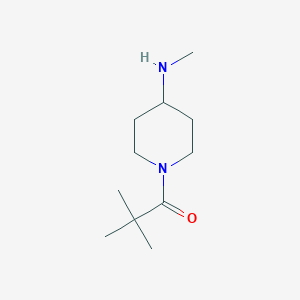
![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)
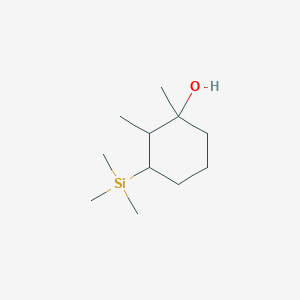

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11899068.png)

![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)

